N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide
Description
This compound is a structurally complex glycolipid derivative comprising a glycosylated unsaturated fatty acid chain. Key features include:
- Core structure: An octadec-4-en chain with stereospecific hydroxyl groups at positions 2S and 3R.
- Glycosyl moiety: A dihydroxyoxane (likely a hexose derivative) linked via an ether bond to the lipid backbone. This sugar unit is further substituted with a trihydroxyoxane ring (resembling a disaccharide or oligosaccharide fragment) .
- Functional groups: Multiple hydroxyls, hydroxymethyl substituents, and an octanamide group at the terminal position.
Such glycolipids are often associated with natural products, particularly marine organisms or actinomycetes, where they may serve roles in membrane integrity, signaling, or antimicrobial defense .
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H71NO13/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-27(42)26(39-30(43)22-20-17-8-6-4-2)25-49-37-35(48)33(46)36(29(24-41)51-37)52-38-34(47)32(45)31(44)28(23-40)50-38/h19,21,26-29,31-38,40-42,44-48H,3-18,20,22-25H2,1-2H3,(H,39,43)/b21-19+/t26-,27+,28?,29?,31-,32?,33?,34?,35?,36+,37+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCWRRXMPGRQOG-WKSBFREFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C(C([C@@H](C(O1)CO)O[C@H]2C(C([C@H](C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H71NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677048 | |
| Record name | N-[(2S,3R,4E)-1-{[4-O-(alpha-L-glycero-Hexopyranosyl)-beta-D-glycero-hexopyranosyl]oxy}-3-hydroxyoctadec-4-en-2-yl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384842-72-2 | |
| Record name | N-[(2S,3R,4E)-1-{[4-O-(alpha-L-glycero-Hexopyranosyl)-beta-D-glycero-hexopyranosyl]oxy}-3-hydroxyoctadec-4-en-2-yl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide is a complex organic compound notable for its extensive hydroxylation and long carbon chain. This structure suggests potential biological activities that could be leveraged in pharmaceutical and cosmetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₉₁NO₁₀ |
| Molecular Weight | 830.20 g/mol |
| Topological Polar Surface Area (TPSA) | 189.00 Ų |
| LogP | 12.70 |
| H-Bond Acceptor | 10 |
| H-Bond Donor | 8 |
| Rotatable Bonds | 40 |
Biological Activity
Research indicates that compounds with structural similarities to N-[(E,2S,3R)... exhibit various biological activities:
- Antioxidant Properties : The presence of multiple hydroxyl groups suggests potential antioxidant activity. Similar compounds such as Rutin and Quercetin have established antioxidant effects which may be applicable to N-[(E,2S,3R)... as well.
- Anti-inflammatory Effects : Compounds with similar configurations have shown anti-inflammatory properties. For instance, Curcumin is known for its anti-inflammatory effects due to its phenolic structures.
- Antimicrobial Activity : The compound's structural features may enhance its interaction with microbial targets. Research on related compounds has demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Study on Antioxidant Activity
A study conducted by Vasudevan et al. (2020) explored the antioxidant properties of various glycosides. Compounds similar to N-[(E,2S,3R)... were found to significantly reduce oxidative stress markers in vitro.
Antimicrobial Efficacy
In a comparative analysis of antimicrobial activities among several blue-green algae extracts, it was noted that compounds with similar glycosidic structures exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli (Kaushik & Chauhan, 2008) .
Anti-inflammatory Mechanisms
Research published in the Journal of Experimental Biology highlighted the anti-inflammatory mechanisms of structurally related compounds in reducing cytokine production in macrophages . This suggests that N-[(E,2S,3R)... may also possess similar properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rutin | Flavonoid | Antioxidant and anti-inflammatory |
| Quercetin | Polyphenolic | Antioxidant and anti-cancer |
| Curcumin | Phenolic | Anti-inflammatory and antioxidant |
N-[(E,2S,3R)... stands out due to its unique combination of extensive hydroxylation and long carbon chains which may enhance solubility and bioavailability compared to simpler compounds like Rutin or Quercetin.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares features with:
Glycosylated lipids from marine sponges (): Similarities: Long unsaturated lipid chains with glycosyl attachments. Differences: The target compound’s disaccharide-like substitution (dihydroxyoxane + trihydroxyoxane) contrasts with simpler monosaccharide-linked marine glycolipids.
- Example: N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]oxyoxan-3-yl]acetamide.
- Similarities: Acetamide termini and multi-oxane glycosylation.
- Differences: The target compound lacks the acetyl group on the sugar unit, instead featuring a longer lipid chain (C18 vs. C14) .
Phenoxy-acetamide derivatives (): Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Similarities: Amide linkages and stereochemical complexity. Differences: The target compound’s glycosyl group replaces aromatic phenoxy moieties, altering solubility and target interactions .
Physicochemical Properties
Bioactivity and Mechanisms
- Antimicrobial Potential: Similar glycosylated lipids from marine sponges exhibit antibiotic properties via membrane disruption . The target compound’s hydroxyl-rich structure may enhance this activity.
- Ferroptosis Induction : Natural compounds with unsaturated lipid chains (e.g., polyunsaturated fatty acids) can trigger ferroptosis in cancer cells . The C18:4 ene group in the target compound may act similarly.
- Mechanistic Redundancy: As per and , structurally similar compounds (e.g., oleanolic acid and hederagenin) share mechanisms of action (MOAs). The target compound’s glycosyl group may confer target specificity akin to lectin-binding proteins .
Research Findings and Analytical Approaches
Structural Elucidation
- NMR Spectroscopy : Critical for confirming stereochemistry and glycosidic linkages, as demonstrated in trichothecene toxin studies .
- Crystallography : SHELX software () could resolve the compound’s conformation, though its amorphous nature may limit crystal formation.
Functional Studies
- Transcriptome Analysis : Used in to link structural similarity to MOA. Applied here, it could identify pathways affected by the compound’s lipid and glycosyl motifs.
- Docking Studies : Large-scale molecular docking () may predict interactions with ribosomal proteins or membrane receptors, given the compound’s glycosylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
